Glycyrrhetinic acid (GA) and its derivatives, including glycyrol, have been the subject of various studies due to their potential therapeutic applications. GA is a major bioactive compound of licorice, and glycyrol is a coumestan isolated from Glycyrrhiza uralensis. These compounds have been investigated for their antitumor, antiangiogenic, and gap-junctional intercellular communication inhibition properties. This comprehensive analysis will delve into the mechanism of action of these compounds and their applications in various fields, including cancer therapy and vascular biology.
Glycyrol has been shown to induce cell death in tumor cells through apoptosis and autophagy. It causes cell cycle arrest at the G0/G1 phase, increases the ratio of sub-G1 phase cells, and activates poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3. The activation of c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinases (MAPKs) and adenosine monophosphate-activated protein kinase (AMPK) leads to caspase-dependent apoptosis. Additionally, glycyrol disrupts autophagic flux by slowing lysosomal degradation, contributing to its antitumor effects1.
Glycyrrhetinic acid has been found to suppress tumor angiogenesis and growth by targeting angiogenic and apoptotic pathways. It inhibits the phosphorylation of key receptors and enzymes such as VEGFR2, mTOR, Akt, and ERK1/2, which are involved in angiogenesis. GA also induces apoptosis in cancer cells by increasing the phosphorylation of p38 and JNK1/2, cleaving caspase 3 and caspase 9, and reducing the expression of survivin and cyclin D13.
Glycyrrhetinic acid derivatives have been identified as potent inhibitors of gap-junctional intercellular communication, which is crucial for maintaining homeostasis in tissues. These derivatives can inhibit communication with high potency and low toxicity, making them useful pharmacological probes for studying gap-junction function2.
GA derivatives have been used to study the role of gap junctions in vasorelaxation attributed to endothelium-derived hyperpolarizing factor (EDHF). These compounds have varied effects on endothelial cell hyperpolarization, including depolarization, hyperpolarization, or no effect, depending on the artery type. They can inhibit EDHF-mediated hyperpolarization and relaxation in smooth muscle, potentially through the inhibition of endothelial cell hyperpolarization4.
The antitumor and antiangiogenic properties of glycyrol and glycyrrhetinic acid suggest their potential as candidates for cancer therapy. Glycyrol's ability to induce apoptosis and disrupt autophagy in tumor cells, along with GA's suppression of angiogenesis, could be leveraged in the development of new anticancer drugs1 3.
The inhibition of gap-junctional intercellular communication and the modulation of endothelial cell hyperpolarization by GA derivatives have implications for vascular biology. These effects could be relevant in the context of vascular diseases where endothelial dysfunction and abnormal cell communication play a role2 4.
GA derivatives' ability to inhibit gap-junctional intercellular communication with high potency and low toxicity makes them valuable tools for pharmacological studies. They can be used to investigate the physiological and pathological roles of gap junctions in various tissues2.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9